1,3-Dimethyl-5-phenylpyrido[4,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and methylation reactions. For example, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis and cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but with a different fused ring system.
Imidazole derivatives: Share some chemical properties but differ in their ring structure and biological activities.
Uniqueness
1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H-PYRIDO[4,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1,3-dimethyl-5-phenylpyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O2/c1-17-11-8-9-16-13(10-6-4-3-5-7-10)12(11)14(19)18(2)15(17)20/h3-9H,1-2H3 |
InChI Key |
AZPOZGGTMIYKQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=C2)C3=CC=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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